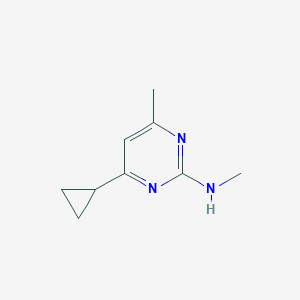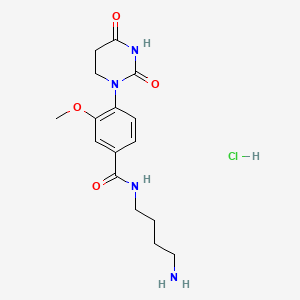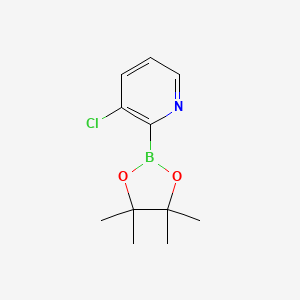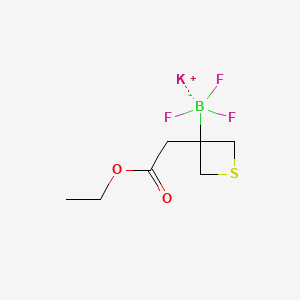
Potassium (3-(2-ethoxy-2-oxoethyl)thietan-3-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide is a chemical compound with a unique structure that includes a thietane ring, an ethoxy group, and a trifluoroboranuide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide typically involves the reaction of a thietane derivative with ethyl oxalate and potassium trifluoroborate. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, would be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products could include oxidized derivatives of the thietane ring.
Reduction: Reduced forms of the compound, potentially with the ethoxy group converted to an alcohol.
Substitution: Substituted derivatives where the ethoxy group is replaced by other functional groups.
Applications De Recherche Scientifique
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide involves its interaction with specific molecular targets. The thietane ring and trifluoroboranuide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethoxy group may also play a role in the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide
- Potassium [3-(2-ethoxy-2-oxoethyl)thiiran-3-yl]trifluoroboranuide
Uniqueness
Potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide is unique due to the presence of the thietane ring, which imparts distinct chemical properties compared to oxetane or thiirane analogs
This detailed article provides a comprehensive overview of potassium [3-(2-ethoxy-2-oxoethyl)thietan-3-yl]trifluoroboranuide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H11BF3KO2S |
|---|---|
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
potassium;[3-(2-ethoxy-2-oxoethyl)thietan-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O2S.K/c1-2-13-6(12)3-7(4-14-5-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
Clé InChI |
YYEDDBFTSBDUCG-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1(CSC1)CC(=O)OCC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)

![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
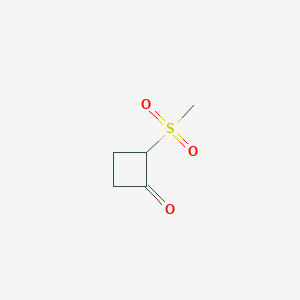
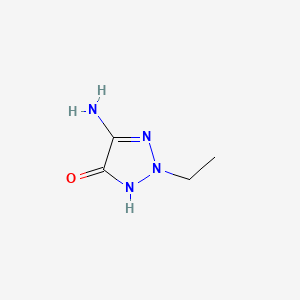
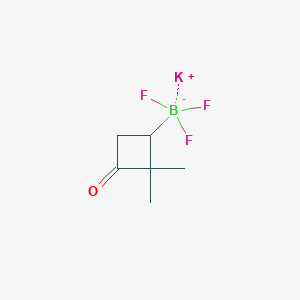
![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)


